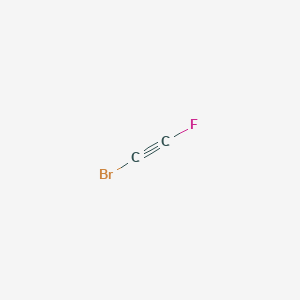
Gallium;zirconium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium and zirconium are two elements that form a unique compound with intriguing properties. Gallium is a soft, silvery metal that melts at just above room temperature, while zirconium is a hard, corrosion-resistant metal often used in nuclear reactors. The combination of these two elements results in a compound that exhibits a blend of their individual characteristics, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gallium-zirconium compounds typically involves high-temperature reactions. One common method is the direct reaction of gallium and zirconium metals at elevated temperatures. This process requires a controlled environment to prevent contamination and ensure the purity of the resulting compound.
Industrial Production Methods
Industrial production of gallium-zirconium compounds often involves the use of chemical vapor deposition (CVD) techniques. In this method, gallium and zirconium precursors are vaporized and then reacted in a high-temperature chamber to form the desired compound. This technique allows for precise control over the composition and structure of the resulting material.
Análisis De Reacciones Químicas
Types of Reactions
Gallium-zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of gallium and zirconium, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Gallium-zirconium compounds can be oxidized using oxygen or other oxidizing agents at high temperatures.
Reduction: Reduction reactions often involve the use of hydrogen or other reducing agents to convert gallium and zirconium oxides back to their metallic forms.
Substitution: Substitution reactions can occur when gallium-zirconium compounds react with halogens or other reactive species, leading to the formation of new compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically produce gallium and zirconium oxides, while reduction reactions yield the metallic forms of these elements.
Aplicaciones Científicas De Investigación
Gallium-zirconium compounds have a wide range of applications in scientific research:
Chemistry: These compounds are used as catalysts in various chemical reactions, including polymerization and hydrogenation processes.
Biology: Gallium-zirconium compounds are being explored for their potential use in biomedical applications, such as antimicrobial agents and drug delivery systems.
Medicine: Research is ongoing into the use of gallium-zirconium compounds in cancer treatment, where they may help to target and destroy cancer cells.
Industry: In the industrial sector, these compounds are used in the production of advanced materials, such as high-strength alloys and coatings.
Mecanismo De Acción
The mechanism of action of gallium-zirconium compounds involves several molecular targets and pathways:
Catalytic Activity: In chemical reactions, these compounds act as catalysts by providing active sites for the reaction to occur, thereby increasing the reaction rate.
Antimicrobial Action: Gallium-zirconium compounds exhibit antimicrobial properties by disrupting the metabolic processes of bacteria, leading to cell death.
Cancer Treatment: In cancer therapy, these compounds can induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways and promoting oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Gallium Compounds: Gallium arsenide and gallium nitride are well-known compounds with applications in electronics and optoelectronics.
Zirconium Compounds: Zirconium dioxide and zirconium tetrachloride are commonly used in ceramics and catalysis.
Uniqueness
Gallium-zirconium compounds are unique due to their combined properties, which include high thermal stability, catalytic activity, and potential biomedical applications. This combination of characteristics makes them distinct from other gallium or zirconium compounds, which may not exhibit the same range of properties.
Propiedades
Fórmula molecular |
GaZr |
|---|---|
Peso molecular |
160.95 g/mol |
Nombre IUPAC |
gallium;zirconium |
InChI |
InChI=1S/Ga.Zr |
Clave InChI |
IWPSJDKRBIAWLY-UHFFFAOYSA-N |
SMILES canónico |
[Ga].[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)
![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)
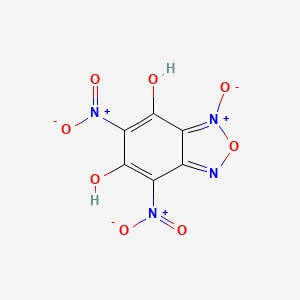


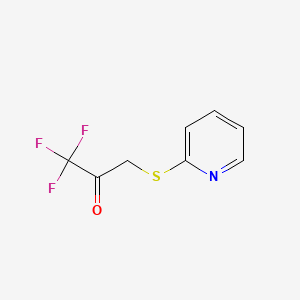
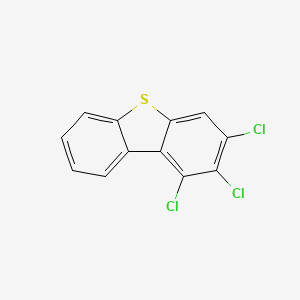

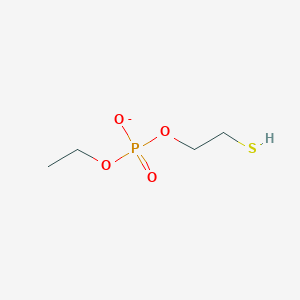
![1-[2-(Hydroxymethoxy)phenyl]ethan-1-one](/img/structure/B14283555.png)
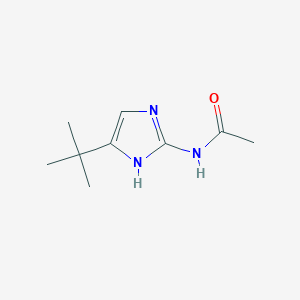
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)
